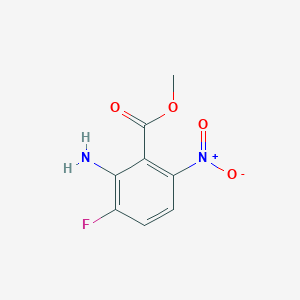

Methyl 2-amino-3-fluoro-6-nitrobenzoate

Description

Contextual Significance of Halogenated and Nitroaromatic Aminobenzoates

Halogenated and nitroaromatic aminobenzoates represent a class of compounds with significant utility in organic synthesis and medicinal chemistry. The presence of a halogen, such as fluorine, can profoundly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. Fluorine, in particular, is often incorporated into pharmaceutical candidates to enhance their efficacy and pharmacokinetic profiles.

The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, influencing the regioselectivity of reactions. ijrti.org Conversely, it activates the ring for nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further molecular elaboration. The amino group, an electron-donating group, can direct electrophilic substitution and serves as a key site for forming amides, imines, and other nitrogen-containing functionalities. Aminobenzoic acid derivatives, in general, are recognized as important "building blocks" in the pharmaceutical industry, with applications in the development of anticancer, antibacterial, and antiviral agents. bohrium.comnih.gov

Structural Characteristics and Chemical Importance of Methyl 2-amino-6-fluoro-3-nitrobenzoate

The structure of Methyl 2-amino-6-fluoro-3-nitrobenzoate is characterized by a benzene (B151609) ring substituted with four different functional groups: a methyl ester, an amino group, a fluorine atom, and a nitro group. This polysubstituted pattern creates a unique electronic and steric environment that dictates its reactivity.

The strategic placement of these groups makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, the ortho-relationship between the amino group and the methyl ester allows for cyclization reactions to form fused ring systems like quinazolinones, which are prevalent scaffolds in many biologically active molecules. The presence of the fluorine and nitro groups further modulates the reactivity of the aromatic ring and provides opportunities for diverse chemical transformations.

Table 1: Physicochemical Properties of Methyl 2-amino-6-fluoro-3-nitrobenzoate

| Property | Value |

| CAS Number | 346691-23-4 |

| Molecular Formula | C₈H₇FN₂O₄ |

| Molecular Weight | 214.15 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

This data is compiled from chemical supplier information.

Overview of Research Trajectories for Methyl 2-amino-6-fluoro-3-nitrobenzoate and Related Compounds

Research involving Methyl 2-amino-6-fluoro-3-nitrobenzoate and its analogs primarily focuses on its utility as a synthetic intermediate. While specific research articles detailing extensive studies on this exact molecule are not abundant, its structural motifs are present in various patented and researched chemical spaces.

The primary research trajectory for compounds of this class is their use in the construction of heterocyclic systems. The amino and ester functionalities are poised for condensation reactions with various reagents to form six-membered heterocyclic rings. For example, reaction with a one-carbon synthon can lead to the formation of a pyrimidine (B1678525) ring fused to the benzene core, yielding a quinazoline (B50416) derivative.

Furthermore, the nitro group can be selectively reduced to an amine, opening up pathways for the synthesis of diamino derivatives, which are themselves valuable precursors for other classes of heterocyclic compounds. The fluorine atom can also play a role in directing the regioselectivity of these synthetic transformations and can be a key feature for modulating the biological activity of the final products.

A patent for the synthesis of a related compound, methyl 2-fluoro-3-aminobenzoate, highlights the importance of such fluorinated aminobenzoates as intermediates for anti-cancer drugs. patsnap.com The synthetic strategies often involve multi-step sequences starting from readily available dichlorobenzoic acid, proceeding through nitration, esterification, selective fluorination, and finally, reduction of the nitro group. patsnap.com

Table 2: Key Functional Groups and Their Synthetic Potential

| Functional Group | Position | Synthetic Potential |

| Amino (-NH₂) | 2 | Nucleophilic reactions, cyclization to form heterocycles (e.g., quinazolines), diazotization. |

| Fluoro (-F) | 6 | Modulates electronic properties and reactivity, can be a site for nucleophilic aromatic substitution under certain conditions. |

| Nitro (-NO₂) | 3 | Electron-withdrawing group influencing reactivity, can be reduced to an amino group for further functionalization. |

| Methyl Ester (-COOCH₃) | 1 | Can be hydrolyzed to a carboxylic acid, participates in cyclization reactions with the adjacent amino group. |

Structure

3D Structure

Properties

Molecular Formula |

C8H7FN2O4 |

|---|---|

Molecular Weight |

214.15 g/mol |

IUPAC Name |

methyl 2-amino-3-fluoro-6-nitrobenzoate |

InChI |

InChI=1S/C8H7FN2O4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,10H2,1H3 |

InChI Key |

ZYQXSTWTUVALGB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1N)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Amino 3 Fluoro 6 Nitrobenzoate

Direct Synthesis Approaches for Methyl 2-amino-3-fluoro-6-nitrobenzoate

Direct synthesis of Methyl 2-amino-3-fluoro-6-nitrobenzoate would ideally involve a highly convergent route where the key structural features—the methyl ester, amino group, fluorine atom, and nitro group—are installed in a minimal number of steps. However, detailed procedures for a direct, one-pot synthesis of this specific molecule are not extensively documented in readily available literature. The synthesis is typically achieved through a multi-step process involving the sequential introduction of functional groups onto a simpler aromatic core.

Synthesis through Functional Group Interconversions on Aromatic Esters

A more common and practical approach to synthesizing Methyl 2-amino-3-fluoro-6-nitrobenzoate involves the stepwise modification of functional groups on a pre-existing aromatic ester. This strategy allows for controlled introduction of substituents at specific positions on the benzene (B151609) ring.

Reduction of Nitro Group to Amino Functionality

The conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of aromatic amines. In a related synthesis, 2-fluoro-3-methyl aminobenzoate is obtained through the catalytic hydrogenation of a nitro-substituted precursor. patsnap.com This method is widely applicable and typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, under a hydrogen atmosphere. The high efficiency and selectivity of this reaction make it a preferred method for introducing an amino group onto an aromatic ring bearing other functional groups.

For the synthesis of the target compound, a plausible route could involve the selective reduction of a dinitro precursor, such as methyl 2,6-dinitro-3-fluorobenzoate. The challenge in such an approach lies in achieving selective reduction of one nitro group while the other remains intact, which can often be controlled by carefully selecting the catalyst and reaction conditions.

Esterification of Substituted Benzoic Acids

The esterification of a carboxylic acid is a direct and common method for producing the corresponding ester. The synthesis of methyl 2-fluoro-3-nitrobenzoate, a closely related compound, is achieved by reacting 2-fluoro-3-nitrobenzoic acid with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid. chemicalbook.com This Fischer esterification is an equilibrium-driven process, and the reaction is typically heated to drive it towards the product. chemicalbook.com

Similarly, Methyl 2-amino-3-fluoro-6-nitrobenzoate could be synthesized from its corresponding carboxylic acid, 2-amino-3-fluoro-6-nitrobenzoic acid. The reaction conditions would likely be similar, involving an alcohol (methanol) and a strong acid catalyst.

Table 1: Representative Esterification Reaction Conditions

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluoro-3-nitrobenzoic acid | Methanol, H₂SO₄ | 50 °C, 16 h | Methyl 2-fluoro-3-nitrobenzoate | 93% | chemicalbook.com |

Electrophilic Aromatic Substitution for Halogenation and Nitration

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto a benzene ring.

Nitration: The introduction of a nitro group is typically achieved using a mixture of nitric acid and sulfuric acid. For instance, 2,6-dichloro-3-nitrobenzoic acid is synthesized by nitrating 2,6-dichlorobenzoic acid with a mixture of fuming nitric acid and concentrated sulfuric acid. patsnap.com The directing effects of the existing substituents on the aromatic ring are crucial for determining the position of the incoming nitro group. In the synthesis of the target molecule, nitration of a precursor like methyl 2-amino-3-fluorobenzoate would be a key step. The activating, ortho-, para-directing amino group and the deactivating, ortho-, para-directing fluoro group would influence the regioselectivity of the nitration.

Halogenation: While the target molecule contains fluorine, which is often introduced via nucleophilic substitution (e.g., the Halex process) or Sandmeyer-type reactions, electrophilic halogenation is a common method for introducing other halogens. For example, the bromination of 2-amino-3-nitro-benzoic acid methyl ester is accomplished using bromine in acetic acid to yield the brominated product in high yield. This illustrates the feasibility of introducing a halogen onto a substituted benzoate (B1203000) ring system via electrophilic attack.

Table 2: Example of Electrophilic Aromatic Substitution

| Substrate | Reagents | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Dichlorobenzoic acid | Fuming HNO₃, H₂SO₄ | Nitration | 2,6-Dichloro-3-nitrobenzoic acid | 94.5% | patsnap.com |

Multicomponent Reactions and Domino Processes in Benzoate Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govrsc.org These reactions are highly efficient and atom-economical. While specific MCRs for the direct synthesis of Methyl 2-amino-3-fluoro-6-nitrobenzoate are not prominent, substituted benzoates and anthranilates are common starting materials in MCRs to build diverse heterocyclic scaffolds, such as 1,4-benzodiazepines and benzo-fused γ-lactams. nih.govbeilstein-journals.orgresearchgate.net For example, methyl anthranilate can serve as the amine component in an Ugi four-component reaction to generate complex intermediates that can be cyclized to form benzodiazepine (B76468) rings. nih.gov This highlights the potential of using highly functionalized benzoates like the title compound as building blocks in domino and multicomponent strategies to access even more complex molecular architectures.

Green Chemistry Approaches in the Synthesis of Fluorinated Nitrobenzoates

Green chemistry principles focus on designing chemical processes that are environmentally benign, reducing waste and hazardous substance use. boehringer-ingelheim.comboehringer-ingelheim.com In the context of synthesizing fluorinated nitrobenzoates, several green approaches can be considered.

Aqueous Fluorination: Traditionally, fluorination reactions were considered incompatible with water. However, recent advancements have demonstrated successful fluorination reactions in aqueous media, which is a significant step towards greener synthesis. rsc.org

Greener Nitration: The development of environmentally friendly nitration processes is an active area of research. One such strategy involves using mixtures of HNO₃/Ac₂O for the nitration of methyl 3-methylbenzoate, which offers high selectivity and a more controlled reaction. researchgate.net

Solvent Choice: Replacing hazardous organic solvents with greener alternatives is a key principle of green chemistry. The use of ethanol (B145695) in place of more toxic solvents like acetonitrile (B52724) for certain reactions, including those involving fluorination, is being explored. researchgate.net

Catalysis: Employing efficient and recyclable catalysts can reduce waste and energy consumption.

By integrating these principles, the synthesis of Methyl 2-amino-3-fluoro-6-nitrobenzoate can be made more sustainable and environmentally friendly. boehringer-ingelheim.com

Spectroscopic and Crystallographic Characterization of Methyl 2 Amino 3 Fluoro 6 Nitrobenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Publicly available experimental ¹H NMR data for Methyl 2-amino-3-fluoro-6-nitrobenzoate is currently limited. However, theoretical predictions and analysis of structurally similar compounds allow for a hypothetical assignment of the proton signals. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons of the ester group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the amino, fluoro, and nitro substituents, as well as their positions on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for Methyl 2-amino-3-fluoro-6-nitrobenzoate is not readily found in the public domain. A theoretical analysis would predict distinct resonances for each of the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the electron-donating amino group and the electron-withdrawing nitro and fluoro groups. The carbonyl carbon of the ester group would appear at a characteristic downfield shift.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For Methyl 2-amino-3-fluoro-6-nitrobenzoate, the ¹⁹F NMR spectrum would exhibit a single resonance corresponding to the fluorine atom attached to the aromatic ring. The chemical shift of this signal would provide information about the electronic environment of the fluorine atom, which is influenced by the adjacent amino and nitro groups.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While a specific experimental FT-IR spectrum for Methyl 2-amino-3-fluoro-6-nitrobenzoate is not widely published, the expected characteristic absorption bands can be predicted based on its functional groups. Key vibrational modes would include:

N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the methyl group, observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=O stretching vibration of the ester group, which is expected to be a strong band in the range of 1700-1730 cm⁻¹.

N-O stretching vibrations of the nitro group, typically showing two strong bands corresponding to asymmetric and symmetric stretching, usually found around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C-F stretching vibration , which would likely appear as a strong band in the region of 1200-1350 cm⁻¹.

C-N stretching vibration of the amino group, typically observed in the 1250-1350 cm⁻¹ region.

C-O stretching vibrations of the ester group, which usually appear as two bands, one stronger than the other, in the 1000-1300 cm⁻¹ range.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (NH₂) | N-H Stretch | 3300-3500 |

| Aromatic/Methyl | C-H Stretch | 2850-3100 |

| Ester (C=O) | C=O Stretch | 1700-1730 |

| Nitro (NO₂) | Asymmetric N-O Stretch | 1500-1560 |

| Nitro (NO₂) | Symmetric N-O Stretch | 1335-1385 |

| Fluoro (C-F) | C-F Stretch | 1200-1350 |

| Amine (C-N) | C-N Stretch | 1250-1350 |

| Ester (C-O) | C-O Stretch | 1000-1300 |

Raman Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For Methyl 2-amino-3-fluoro-6-nitrobenzoate (C₈H₇FN₂O₄, Molecular Weight: 214.15 g/mol ), a high-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass.

The fragmentation of the molecular ion would likely proceed through the loss of stable neutral molecules or radicals. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (46 Da) and NO (30 Da). The presence of an ester group would likely lead to the loss of a methoxy radical (•OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da). The fragmentation pattern would provide valuable information for confirming the connectivity of the atoms within the molecule.

Hypothetical Mass Spectrometry Data for Methyl 2-amino-3-fluoro-6-nitrobenzoate

| Fragment Ion (m/z) | Possible Identity | Neutral Loss |

| 214 | [C₈H₇FN₂O₄]⁺ | - |

| 183 | [C₈H₄FN₂O₂]⁺ | •OCH₃ |

| 168 | [C₈H₇FNO₂]⁺ | NO₂ |

| 153 | [C₇H₄FNO₂]⁺ | •OCH₃, NO |

| 125 | [C₆H₄FN]⁺ | •OCH₃, NO, CO |

Note: This table is illustrative and not based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by Methyl 2-amino-3-fluoro-6-nitrobenzoate would be expected to arise from π → π* and n → π* transitions associated with the aromatic ring, the nitro group, and the amino group. The presence of these chromophores and auxochromes in a conjugated system typically results in characteristic absorption bands.

The benzene ring itself has absorption bands in the UV region. The nitro group, being an electron-withdrawing group, and the amino group, an electron-donating group, would be expected to cause a bathochromic shift (shift to longer wavelengths) of these bands. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent polarity and the specific substitution pattern on the benzene ring.

Expected UV-Vis Absorption Maxima for Methyl 2-amino-3-fluoro-6-nitrobenzoate

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 250-350 |

| n → π | 350-450 |

Note: This table is illustrative and not based on experimental data.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis of Crystal Packing and Intermolecular Interactions

To date, the single-crystal structure of Methyl 2-amino-3-fluoro-6-nitrobenzoate has not been reported in crystallographic databases. A successful SC-XRD analysis would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This information would definitively establish the molecular conformation in the solid state.

Furthermore, the analysis would reveal the crystal packing arrangement, identifying any intermolecular interactions such as hydrogen bonds (e.g., between the amino group and the nitro or ester oxygen atoms of neighboring molecules), halogen bonds (involving the fluorine atom), and π-π stacking interactions between the aromatic rings. These interactions are crucial in dictating the physical properties of the crystalline material.

Hypothetical Crystallographic Data for Methyl 2-amino-3-fluoro-6-nitrobenzoate

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| V (ų) | 978 |

| Z | 4 |

Note: This table is illustrative and not based on experimental data.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction is a powerful tool for identifying crystalline phases and assessing sample purity. A PXRD pattern for a pure, crystalline sample of Methyl 2-amino-3-fluoro-6-nitrobenzoate would exhibit a unique set of diffraction peaks at specific 2θ angles. This pattern serves as a "fingerprint" for the crystalline form of the compound. While a reference pattern from a known single crystal structure is ideal for comparison, an experimental PXRD pattern would be the first step in characterizing the solid-state nature of a synthesized batch of this compound.

Computational and Theoretical Chemistry of Methyl 2 Amino 3 Fluoro 6 Nitrobenzoate

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for investigating the properties of molecular systems. These methods are employed to predict the electronic structure and geometry of molecules, offering a theoretical framework for understanding their stability and reactivity. For Methyl 2-amino-3-fluoro-6-nitrobenzoate, these calculations can provide a detailed picture of its molecular orbitals and the distribution of electron density.

Geometry Optimization and Conformational Analysis

Hypothetical Optimized Geometrical Parameters for Methyl 2-amino-3-fluoro-6-nitrobenzoate

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |

| C-N (amino) | ~1.38 | ||

| C-N (nitro) | ~1.48 | ||

| C-F | ~1.35 | ||

| C=O | ~1.22 | ||

| C-O (ester) | ~1.35 | ||

| O-CH3 | ~1.44 |

Note: This table is a hypothetical representation of data that would be obtained from geometry optimization calculations.

Vibrational Frequency Calculations and Assignment

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. By analyzing these modes, a theoretical vibrational spectrum can be constructed and compared with experimental data to confirm the molecular structure. For Methyl 2-amino-3-fluoro-6-nitrobenzoate, these calculations would help in assigning the characteristic vibrational bands of the amino, nitro, fluoro, and methyl ester functional groups. scirp.org

Hypothetical Vibrational Frequencies for Methyl 2-amino-3-fluoro-6-nitrobenzoate

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3400 - 3500 | Asymmetric and symmetric stretching of the amino group |

| ν(C=O) | ~1720 | Stretching of the carbonyl group in the methyl ester |

| ν(NO₂) | 1520 - 1560 | Asymmetric stretching of the nitro group |

| ν(NO₂) | 1335 - 1370 | Symmetric stretching of the nitro group |

| ν(C-F) | 1100 - 1200 | Stretching of the carbon-fluorine bond |

Note: This table is a hypothetical representation of data that would be obtained from vibrational frequency calculations.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity and physical properties. Various computational techniques are used to analyze the distribution of electrons and the nature of chemical bonding within a molecule.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orgpearson.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For Methyl 2-amino-3-fluoro-6-nitrobenzoate, the analysis of its frontier orbitals would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.

Hypothetical Frontier Orbital Energies for Methyl 2-amino-3-fluoro-6-nitrobenzoate

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: This table is a hypothetical representation of data that would be obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For Methyl 2-amino-3-fluoro-6-nitrobenzoate, an MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, as well as the fluorine atom, indicating these as sites for electrophilic interaction. The hydrogen atoms of the amino group would likely exhibit positive potential, making them susceptible to nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu This method transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals. NBO analysis can provide insights into charge transfer interactions, hyperconjugation, and the nature of chemical bonds. For Methyl 2-amino-3-fluoro-6-nitrobenzoate, NBO analysis would quantify the delocalization of electron density between the filled bonding orbitals and the empty antibonding orbitals, providing a deeper understanding of the electronic interactions between the various functional groups. wisc.edu

Charge Distribution and Atomic Charges

No published data on the calculated charge distribution or specific atomic charges for this molecule could be found.

Investigation of Linear and Nonlinear Optical (NLO) Properties

First and Second Hyperpolarizability Calculations

A detailed review of scientific literature indicates that specific theoretical and computational studies on the first and second hyperpolarizability of Methyl 2-amino-3-fluoro-6-nitrobenzoate have not been extensively reported. The nonlinear optical (NLO) properties of a material are determined by its response to an applied electric field, which can be described by the induced dipole moment. The first hyperpolarizability (β) and the second hyperpolarizability (γ) are tensor quantities that characterize the second and third-order NLO responses, respectively. These properties are of significant interest for applications in optoelectronics and photonics.

In the absence of specific data for Methyl 2-amino-3-fluoro-6-nitrobenzoate, this section will outline the common computational methodologies employed for calculating these properties in similar organic molecules.

Theoretical Framework

The first and second hyperpolarizabilities are coefficients in the expansion of the molecular dipole moment (μ ) in the presence of an external electric field (E ):

μ = μ₀ + αE + (1/2)βE² + (1/6)γE³ + ...

where:

μ₀ is the permanent dipole moment.

α is the linear polarizability.

β is the first hyperpolarizability (related to the second harmonic generation).

γ is the second hyperpolarizability (related to the third harmonic generation and Kerr effect).

Computational Methods

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and properties of molecules, including their NLO properties. The choice of the functional and the basis set is crucial for obtaining accurate results. For organic molecules with potential NLO properties, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed as they provide a good balance between accuracy and computational cost.

The calculation of hyperpolarizabilities is typically performed using a finite field approach, where the energy or dipole moment of the molecule is calculated in the presence of a series of static electric fields of different strengths. The derivatives of the energy or dipole moment with respect to the electric field components then yield the polarizability and hyperpolarizability tensors.

Typical Calculated Parameters

When such studies are conducted, a range of parameters are calculated to fully characterize the NLO properties of a molecule. The table below illustrates the kind of data that would be generated from such a computational analysis.

| Parameter | Symbol | Description |

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within the molecule. |

| Linear Polarizability | α | The measure of the tendency of the charge distribution to be distorted by an external electric field. |

| First Hyperpolarizability | β | The second-order response of the molecule to an external electric field, responsible for effects like second-harmonic generation. |

| Second Hyperpolarizability | γ | The third-order response of the molecule to an external electric field, related to phenomena such as third-harmonic generation and the Kerr effect. |

Note: Specific calculated values for Methyl 2-amino-3-fluoro-6-nitrobenzoate are not available in the reviewed scientific literature.

The magnitude of the first and second hyperpolarizability is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In Methyl 2-amino-3-fluoro-6-nitrobenzoate, the amino group (-NH₂) acts as an electron donor and the nitro group (-NO₂) as a strong electron acceptor, which suggests that this molecule could exhibit significant NLO properties. However, without specific computational or experimental data, this remains a theoretical postulation.

Reactivity Profiles and Mechanistic Pathways of Methyl 2 Amino 3 Fluoro 6 Nitrobenzoate

Nucleophilic and Electrophilic Reactivity of Aromatic Ring

The benzene (B151609) ring of Methyl 2-amino-3-fluoro-6-nitrobenzoate is substituted with both electron-donating and electron-withdrawing groups, leading to a nuanced reactivity profile.

Electrophilic Aromatic Substitution: The aromatic ring is significantly deactivated towards electrophilic attack. This deactivation stems from the potent electron-withdrawing effects of the nitro group and the methyl ester group. libretexts.orgquora.com The fluorine atom also contributes to this deactivation through its strong inductive electron withdrawal. While the amino group is a powerful activating group, its influence is largely counteracted by the combined effect of the three deactivating substituents. Electrophilic substitution reactions, such as nitration or halogenation, would require harsh conditions and are expected to proceed slowly. libretexts.org

The directing effects of the substituents are as follows:

Amino (-NH2): Strongly activating, ortho-, para-director.

Fluoro (-F): Deactivating, ortho-, para-director.

Nitro (-NO2): Strongly deactivating, meta-director.

Methyl Ester (-COOCH3): Deactivating, meta-director.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strong electron-withdrawing nitro group makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). The nitro group activates the positions ortho and para to it for nucleophilic attack by stabilizing the negative charge in the Meisenheimer complex intermediate. In this molecule, the positions ortho to the nitro group are C1 (substituted with the ester) and C5. The position para is C3 (substituted with fluorine).

A nucleophile could potentially attack C3, leading to the displacement of the fluoride (B91410) ion, or attack C1, leading to a more complex reaction involving the ester group. Displacement of the nitro group itself is also a possibility in some reactions of nitroarenes. researchgate.net The reaction is generally favored when a good leaving group is present at an activated position.

| Position | Substitution Type | Predicted Reactivity | Rationale |

|---|---|---|---|

| C4 | Electrophilic | Most favored, but very low | Directed by -NH2 (para), -F (para), and -NO2 (meta) |

| C5 | Electrophilic | Less favored, extremely low | Directed by -COOCH3 (meta) and -NH2 (meta) |

| C3 | Nucleophilic | Favored | Para to -NO2 group, potential for F- displacement |

| C5 | Nucleophilic | Favored | Ortho to -NO2 group |

Reactions Involving the Amino Group (e.g., Acylation, Diazotization)

The primary aromatic amino group (-NH2) is a versatile functional group that can undergo several characteristic reactions.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an amide linkage. For example, reaction with acetyl chloride would yield Methyl 2-acetamido-3-fluoro-6-nitrobenzoate. This transformation is often used to protect the amino group or modify the electronic properties of the molecule.

Diazotization: At low temperatures (0-5 °C), the amino group can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) to form a diazonium salt. This intermediate is highly useful in synthesis and can be converted into a wide variety of functional groups (e.g., -OH, -CN, -X, -H) through Sandmeyer, Schiemann, or other related reactions. The stability of such diazonium salts can be variable. researchgate.net

Transformations of the Nitro Group (e.g., Further Reduction, Condensation)

The nitro group (-NO2) is a key functionality that can be transformed, most commonly through reduction.

Reduction to an Amine: The most significant reaction of the nitro group is its reduction to a primary amine (-NH2). This can be achieved using various reagents and conditions. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. This method is generally clean and high-yielding. sciencemadness.org

Metal-Acid Systems: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). sciencemadness.org

Complete reduction of the nitro group in Methyl 2-amino-3-fluoro-6-nitrobenzoate would yield Methyl 2,6-diamino-3-fluorobenzoate.

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states, such as a nitroso (-NO) or hydroxylamino (-NHOH) group. These intermediates can sometimes be isolated but are often reactive and may undergo subsequent reactions like condensation to form azoxy or azo compounds.

Hydrolysis and Transesterification of the Methyl Ester

The methyl ester group (-COOCH3) can undergo nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2-amino-3-fluoro-6-nitrobenzoic acid). This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (Saponification): This is typically performed using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with heating. The reaction is effectively irreversible as the carboxylate salt is formed. google.com

Acid-catalyzed hydrolysis: This is an equilibrium process requiring a strong acid catalyst (e.g., H2SO4) and water, usually with heating.

Transesterification: The methyl ester can be converted to a different ester by reacting with another alcohol in the presence of an acid or base catalyst. For example, reacting the compound with ethanol (B145695) and an acid catalyst would lead to the formation of Ethyl 2-amino-3-fluoro-6-nitrobenzoate.

Influence of Fluorine Substituent on Reaction Kinetics and Selectivity

The fluorine atom at the C3 position has a profound, dual electronic influence on the reactivity of the aromatic ring.

Inductive Effect (-I): Fluorine is the most electronegative element, so it exerts a strong electron-withdrawing inductive effect. This effect deactivates the entire aromatic ring towards electrophilic substitution by reducing its electron density.

In the context of nucleophilic aromatic substitution (SNAr) , the fluorine atom's role is complex. Its strong electron-withdrawing nature helps to stabilize the negatively charged Meisenheimer intermediate, thereby increasing the reaction rate. The fluorine atom is located para to the strongly activating nitro group, an ideal position for SNAr. While fluoride is generally a poorer leaving group than heavier halogens in SNAr reactions, the high activation provided by the nitro group can facilitate its displacement by strong nucleophiles.

Investigation of Reaction Mechanisms using Computational Approaches

While experimental data on the specific reactivity of Methyl 2-amino-3-fluoro-6-nitrobenzoate is limited, its mechanistic pathways can be effectively investigated using computational chemistry.

Density Functional Theory (DFT): DFT calculations are a powerful tool for studying the electronic structure and reactivity of molecules. For this compound, DFT can be used to:

Calculate the electron density distribution on the aromatic ring to predict the most likely sites for electrophilic and nucleophilic attack.

Determine the energies of the frontier molecular orbitals (HOMO and LUMO). The distribution and energy of these orbitals provide insight into the kinetic reactivity of the molecule.

Model the transition states and intermediates (e.g., sigma complexes or Meisenheimer complexes) for various reactions. This allows for the calculation of activation energy barriers, which helps in predicting reaction rates and regioselectivity. researchgate.net

Supramolecular Chemistry and Crystal Engineering of Methyl 2 Amino 3 Fluoro 6 Nitrobenzoate Systems

Analysis of Intermolecular Interactions in Solid State

A comprehensive understanding of the solid-state architecture of Methyl 2-amino-3-fluoro-6-nitrobenzoate would necessitate a detailed analysis of its intermolecular interactions. This would typically involve single-crystal X-ray diffraction studies to elucidate the precise arrangement of molecules in the crystal lattice.

Cocrystallization Studies with Molecular Co-formers

Cocrystallization is a widely used technique in crystal engineering to modify the physicochemical properties of a compound. Investigating the cocrystallization of Methyl 2-amino-3-fluoro-6-nitrobenzoate with various molecular co-formers could lead to the formation of new solid forms with altered properties. The selection of co-formers would be based on their ability to form robust supramolecular synthons with the target molecule, primarily through hydrogen bonding. Unfortunately, no studies on the cocrystals of this specific compound have been reported.

Polymorphism and Pseudopolymorphism Investigations

Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism, where different crystal structures are formed due to the inclusion of solvent molecules, are critical aspects of solid-state chemistry. A systematic investigation into the polymorphism and pseudopolymorphism of Methyl 2-amino-3-fluoro-6-nitrobenzoate would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and crystallization techniques). Each resulting polymorph or pseudopolymorph would require full structural characterization to understand the differences in their crystal packing and intermolecular interactions. To date, no such studies have been documented in the scientific literature.

Advanced Research Applications in Synthetic and Materials Chemistry

Methyl 2-amino-3-fluoro-6-nitrobenzoate as a Versatile Synthetic Building Block

The multifunctionality of Methyl 2-amino-3-fluoro-6-nitrobenzoate makes it a theoretically useful building block in organic synthesis. The presence of an amino group, a nitro group, a fluorine atom, and a methyl ester on an aromatic ring offers multiple reaction sites. These functional groups can be selectively transformed or used to direct the assembly of more complex molecular architectures.

Aromatic amines and nitro compounds are common precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic systems. For instance, ortho-amino-nitroaromatics can be precursors for benzimidazoles, quinoxalines, and phenazines through reductive cyclization reactions. The amino group can act as a nucleophile, while the nitro group can be reduced to a second amino group, which can then participate in cyclization. However, specific studies detailing the use of Methyl 2-amino-3-fluoro-6-nitrobenzoate for the synthesis of such heterocyclic compounds are not prominently featured in available research.

Role in the Design and Synthesis of Functional Materials

The incorporation of fluorinated and nitro-functionalized aromatic compounds into larger molecular systems is a strategy for developing functional materials with specific electronic and optical properties.

Nitroaromatic compounds are known for their electron-accepting properties and are often used in the design of chromophores, particularly for non-linear optical applications. The combination of an amino group (electron-donating) and a nitro group (electron-withdrawing) on the same aromatic ring can create a "push-pull" system, which can lead to interesting optical properties. The fluorine atom can further modulate these properties through its electronic effects. While this suggests a potential application for Methyl 2-amino-3-fluoro-6-nitrobenzoate in the synthesis of materials with tunable optical properties, specific research demonstrating this application is not currently available.

The design of molecular frameworks for host-guest chemistry often relies on building blocks with well-defined geometries and multiple interaction sites. The functional groups on Methyl 2-amino-3-fluoro-6-nitrobenzoate could potentially engage in hydrogen bonding (amino, nitro, ester carbonyl) and other non-covalent interactions. While plausible, there is no specific literature found that describes the use of this compound in the construction of frameworks for host-guest chemistry.

Use in Chemical Biology as a Molecular Probe (excluding specific biological outcomes)

Probe for Enzyme-Substrate Interactions

There are no available research findings or data to suggest that Methyl 2-amino-3-fluoro-6-nitrobenzoate has been developed or utilized as a probe for studying enzyme-substrate interactions. The principles of such probes often rely on specific functionalities that can report on binding events, such as environmentally sensitive fluorophores. While the fluoro and nitro groups on the benzene (B151609) ring could theoretically influence its electronic properties, no studies have been published that explore or apply these characteristics for monitoring enzyme-substrate binding.

Ligand Design for Receptor Binding Studies

Similarly, a thorough search of scientific literature did not yield any studies where Methyl 2-amino-3-fluoro-6-nitrobenzoate was used in ligand design for receptor binding studies. The design of specific ligands is a foundational aspect of drug discovery and chemical biology, requiring detailed investigation into the molecule's stereochemistry, binding affinity, and interaction with the receptor's active site. No such research, including binding affinity data or structural biology studies involving this compound, has been documented.

Future Directions and Emerging Research Areas

Exploration of Asymmetric Synthesis and Chiral Derivatives

The introduction of chirality into a molecule can have profound effects on its biological activity and material properties. The asymmetric synthesis of chiral derivatives of Methyl 2-amino-6-fluoro-3-nitrobenzoate represents a significant and largely unexplored research avenue.

Future research could focus on the development of stereoselective methods to introduce chiral centers into the molecule. One potential strategy involves the asymmetric reduction of the nitro group to an amino group, followed by diastereoselective derivatization. Another approach could be the use of chiral catalysts to guide the enantioselective synthesis of precursors to Methyl 2-amino-6-fluoro-3-nitrobenzoate. whiterose.ac.ukbeilstein-journals.orgchimia.chnih.gov For instance, the use of chiral Ni(II) complexes has shown promise in the synthesis of fluorinated amino acids and could be adapted for the synthesis of chiral derivatives of this compound. beilstein-journals.org

The resulting chiral derivatives could find applications in areas such as chiral chromatography, as resolving agents, or as building blocks for the synthesis of enantiomerically pure pharmaceuticals. The differing biological interactions of enantiomers are a cornerstone of modern drug design, and the development of chiral fluorinated nitrobenzoates could lead to new therapeutic agents.

Table 1: Hypothetical Asymmetric Synthesis Scheme

| Step | Reaction | Proposed Chiral Catalyst | Potential Outcome | Key Research Challenge |

|---|---|---|---|---|

| 1 | Asymmetric reduction of the nitro group | Chiral Rhodium or Iridium complexes with phosphine (B1218219) ligands | Enantiomerically enriched 2-amino-6-fluoro-3-aminobenzoate derivative | Achieving high enantioselectivity and yield. |

| 2 | Enantioselective C-H functionalization | Palladium catalysts with chiral ligands | Introduction of a chiral substituent on the aromatic ring | Controlling regioselectivity and enantioselectivity. |

| 3 | Diastereoselective derivatization of the amino group | Reaction with a chiral auxiliary | Separable diastereomers leading to enantiopure derivatives | Efficient removal of the chiral auxiliary. |

Integration into Advanced Catalytic Systems

The unique electronic and steric properties of Methyl 2-amino-6-fluoro-3-nitrobenzoate make it an interesting candidate for integration into advanced catalytic systems. The presence of multiple functional groups allows for its potential use as a ligand or a precursor to a catalyst.

Derivatives of the amino group could be synthesized to create novel bidentate or tridentate ligands for transition metal catalysis. The fluorine and nitro groups can modulate the electronic properties of the metal center, potentially leading to catalysts with enhanced activity, selectivity, or stability. For example, copper-catalyzed asymmetric fluorination has been achieved using chiral ligands, and a similar approach could be employed with ligands derived from Methyl 2-amino-6-fluoro-3-nitrobenzoate. nih.gov

Furthermore, the compound itself could act as an organocatalyst, particularly after modification of its functional groups. The development of catalysts based on this scaffold could open up new possibilities for a variety of organic transformations.

Table 2: Hypothetical Application in a Catalytic System

| Catalyst Type | Proposed Modification | Potential Catalytic Application | Anticipated Advantage |

|---|---|---|---|

| Transition Metal Catalyst | Derivatization of the amino group to a phosphine or N-heterocyclic carbene ligand | Asymmetric hydrogenation or cross-coupling reactions | Fine-tuning of electronic properties by the fluoro and nitro groups. |

| Organocatalyst | Conversion of the amino group to a thiourea (B124793) or squaramide moiety | Asymmetric Michael additions or aldol (B89426) reactions | Enantioselective C-C bond formation. |

Development of Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The development of environmentally benign synthetic routes to Methyl 2-amino-6-fluoro-3-nitrobenzoate is a crucial area for future research.

Current synthetic methods for similar compounds often rely on harsh reagents and solvents. patsnap.comchemicalbook.comnih.gov Future research should focus on exploring greener alternatives. This could involve the use of solid-state reactions to reduce solvent use, the application of mechanochemistry, or the development of catalytic methods that proceed under milder conditions. rsc.org For instance, nucleophilic aromatic substitution for fluorine introduction could be explored using more environmentally friendly fluoride (B91410) sources and reaction media. rsc.org

Moreover, exploring biocatalytic routes, using enzymes to perform specific transformations, could lead to highly selective and sustainable syntheses. The enzymatic approach for the asymmetric synthesis of fluorinated compounds is a growing field and could be applied to this target molecule. the-innovation.org

Table 3: Comparison of Traditional vs. a Potential Green Synthetic Route

| Parameter | Traditional Route (Hypothetical) | Proposed Green Route |

|---|---|---|

| Fluorination Step | Use of hazardous fluorinating agents in chlorinated solvents. | Solid-state reaction with KF or enzymatic fluorination. rsc.org |

| Nitration Step | Use of mixed nitric and sulfuric acid. nih.gov | Use of a solid acid catalyst with a milder nitrating agent. |

| Solvent Usage | High volumes of volatile organic compounds. | Solvent-free conditions or use of green solvents like water or ionic liquids. |

| Waste Generation | Significant acid waste and organic byproducts. | Reduced waste through higher atom economy and catalyst recycling. |

Advanced In-situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction kinetics and mechanisms is essential for process optimization and scale-up. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time insights into chemical reactions.

The application of these techniques to the synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate would allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation. 19F NMR is a particularly powerful tool for studying fluorinated compounds due to its high sensitivity and the large chemical shift range of the fluorine nucleus. nih.govnih.govresearchgate.netrsc.orgscholaris.ca This would enable precise control over reaction parameters, leading to improved yields, purity, and safety.

Future research could involve the development of flow chemistry setups integrated with in-situ spectroscopic probes for the continuous and optimized production of this compound and its derivatives.

Table 4: Potential Insights from In-situ Spectroscopic Monitoring

| Spectroscopic Technique | Information Gained | Impact on Synthesis |

|---|---|---|

| In-situ FTIR | Real-time concentration profiles of functional groups (e.g., -NO2, -NH2, C=O). | Determination of reaction endpoints, identification of reaction intermediates, and optimization of reaction time. |

| In-situ 19F NMR | Monitoring the incorporation of fluorine and the formation of fluorinated intermediates and byproducts. nih.govnih.govresearchgate.netrsc.orgscholaris.ca | Mechanistic studies of the fluorination step and quality control. |

| Raman Spectroscopy | Complementary information to FTIR, especially for reactions in aqueous media. | Enhanced understanding of reaction kinetics and pathways. |

Predictive Modeling for Structure-Property Relationships in Novel Analogues

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can accelerate the discovery and development of new molecules with desired properties. researchgate.netnih.govresearchgate.netepa.gov

For Methyl 2-amino-6-fluoro-3-nitrobenzoate, predictive modeling could be used to design novel analogues with enhanced biological activity, improved material properties, or optimized reactivity. By correlating structural features (descriptors) with specific properties, these models can guide the synthesis of new compounds, saving time and resources.

Future research in this area would involve building robust QSAR/QSPR models for a library of derivatives of Methyl 2-amino-6-fluoro-3-nitrobenzoate. These models could predict properties such as antimicrobial activity, herbicidal activity, or performance as a component in an organic electronic device.

Table 5: Hypothetical QSAR Model for Predicting Biological Activity

| Molecular Descriptor | Description | Hypothetical Correlation with Activity |

|---|---|---|

| LogP | Lipophilicity | Positive correlation up to an optimal value, then negative. |

| HOMO/LUMO Energies | Electronic properties (related to reactivity) | Correlation with the mechanism of action. |

| Molecular Surface Area | Steric properties | Influence on binding to a biological target. |

| Dipole Moment | Polarity | Impact on solubility and membrane permeability. |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.